molecular formula C11H14ClNO B1493607 trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2165514-12-3

trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1493607
CAS No.: 2165514-12-3
M. Wt: 211.69 g/mol
InChI Key: CHQPLUREDGYDHH-GHMZBOCLSA-N
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Description

trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol: is a chemical compound with the molecular formula C11H14ClNO It is characterized by the presence of a cyclobutanol ring substituted with a 2-chloro-4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the cyclobutanol ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.

    Introduction of the 2-chloro-4-methylphenylamino group: This step involves the nucleophilic substitution of the cyclobutanol intermediate with 2-chloro-4-methylaniline under acidic or basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
  • Used in the development of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    trans-2-[(2-Chloro-4-methylphenyl)amino]cyclopentan-1-ol: Similar structure with a cyclopentanol ring instead of a cyclobutanol ring.

    trans-2-[(2-Chloro-4-methylphenyl)amino]cyclohexan-1-ol: Similar structure with a cyclohexanol ring instead of a cyclobutanol ring.

    trans-2-[(2-Chloro-4-methylphenyl)amino]cycloheptan-1-ol: Similar structure with a cycloheptanol ring instead of a cyclobutanol ring.

Uniqueness: trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is unique due to its specific ring size and substitution pattern, which can influence its reactivity, stability, and potential applications. The presence of the

Properties

IUPAC Name

(1R,2R)-2-(2-chloro-4-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-2-3-9(8(12)6-7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQPLUREDGYDHH-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCC2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N[C@@H]2CC[C@H]2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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